molecular formula C6H8ClN5O2 B15248941 N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide

N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide

Cat. No.: B15248941
M. Wt: 217.61 g/mol
InChI Key: WZOHNTBJUHGAKQ-UHFFFAOYSA-N
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Description

N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide typically involves nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with methoxyamine to form 4-chloro-6-methoxy-1,3,5-triazine. This intermediate is then reacted with acetimidamide under controlled conditions to yield the final product . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms . The exact molecular pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity.

Comparison with Similar Compounds

N-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)oxy)acetimidamide can be compared with other triazine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and biological activity compared to other triazine derivatives.

Properties

Molecular Formula

C6H8ClN5O2

Molecular Weight

217.61 g/mol

IUPAC Name

N'-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)oxy]ethanimidamide

InChI

InChI=1S/C6H8ClN5O2/c1-3(8)12-14-6-10-4(7)9-5(11-6)13-2/h1-2H3,(H2,8,12)

InChI Key

WZOHNTBJUHGAKQ-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\OC1=NC(=NC(=N1)OC)Cl)/N

Canonical SMILES

CC(=NOC1=NC(=NC(=N1)OC)Cl)N

Origin of Product

United States

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